Gastrin-releasing peptide 10, ala(6)-
Description
Contextualization within the Bombesin-like Peptide Family
The bombesin-like peptides are a diverse family of regulatory peptides, initially discovered in amphibian skin and later found to have mammalian counterparts. capes.gov.br These peptides are characterized by a conserved C-terminal amino acid sequence, which is crucial for their biological activity. wikipedia.org In mammals, the two primary bombesin-like peptides are gastrin-releasing peptide (GRP) and neuromedin B (NMB). physiology.org They exert their effects by binding to a family of G protein-coupled receptors known as bombesin (B8815690) receptors. nih.gov
There are three main subtypes of bombesin receptors in mammals:
BB1 receptor (NMB receptor): Shows a higher affinity for NMB.
BB2 receptor (GRP receptor): Exhibits a higher affinity for GRP.
BB3 receptor: An orphan receptor for which the natural, high-affinity ligand was not initially known. nih.gov
These receptors are involved in a wide array of physiological processes, including smooth muscle contraction, the secretion of gastrointestinal hormones, and the regulation of cell growth. physiology.org GRP itself is known to stimulate the release of gastrin, insulin (B600854), and glucagon (B607659). The development of synthetic analogues like [Ala6]GRP-10 has been pivotal in differentiating the functions mediated by these receptor subtypes. nih.gov
Historical Overview of [Ala6]GRP-10 Discovery and Initial Characterization
[Ala6]GRP-10 was first synthesized and characterized in a 1989 study by Mukai et al. nih.gov The research aimed to investigate the structure-activity relationship of GRP-10, the C-terminal decapeptide of GRP, which is known to be a potent bombesin-like peptide. The amino acid sequence of this synthesized analogue is H-Gly-Asn-Trp-Ala-Ala -Gly-His-Leu-Met-NH2.
The key finding of this seminal study was the observation of "dissociated biological activities" for [Ala6]GRP-10 when compared to the parent GRP-10 molecule. Specifically, the study demonstrated that while GRP-10 stimulates the secretion of gastrin, insulin, and glucagon, [Ala6]GRP-10 exhibited a different profile. This analogue was found to inhibit the GRP-10-stimulated secretion of insulin both in vivo and in vitro, and it also inhibited glucagon secretion in vivo. In stark contrast, it potentiated the stimulation of gastrin secretion.
This differential activity was of significant importance because the stimulation of both insulin and gastrin secretion by GRP-10 was believed to be a direct effect on the pancreatic B-cells and gastric G-cells, respectively. The ability of [Ala6]GRP-10 to antagonize one effect (insulin release) while promoting another (gastrin release) provided strong pharmacological evidence for the existence of at least two distinct subtypes of receptors for bombesin-like peptides in mammalian tissues. This was a crucial step that helped pave the way for the later molecular cloning and definitive characterization of the BB1 and BB2 receptor subtypes.
Detailed Research Findings
The initial characterization of [Ala6]GRP-10 in the late 1980s provided foundational insights into its unique pharmacological profile. The interactive table below summarizes the key findings from the study by Mukai et al. (1989), which demonstrated the analogue's dissociated effects on hormone secretion compared to GRP-10.
| Hormone | Effect of GRP-10 | Effect of [Ala6]GRP-10 | Experimental Context |
|---|---|---|---|
| Insulin | Stimulation | Inhibition of GRP-10-stimulated secretion | In vivo and In vitro |
| Glucagon | Stimulation | Inhibition of GRP-10-stimulated secretion | In vivo |
| Gastrin | Stimulation | Potentiation of GRP-10-stimulated secretion | Not specified in abstract |
Structure
2D Structure
Properties
CAS No. |
109708-38-5 |
|---|---|
Molecular Formula |
C48H69N17O11S |
Molecular Weight |
1092.2 g/mol |
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C48H69N17O11S/c1-24(2)12-33(45(73)62-32(41(51)69)10-11-77-5)63-46(74)35(14-28-19-52-22-56-28)61-40(68)21-55-42(70)25(3)58-43(71)26(4)59-44(72)34(13-27-18-54-31-9-7-6-8-30(27)31)64-47(75)36(15-29-20-53-23-57-29)65-48(76)37(16-38(50)66)60-39(67)17-49/h6-9,18-20,22-26,32-37,54H,10-17,21,49H2,1-5H3,(H2,50,66)(H2,51,69)(H,52,56)(H,53,57)(H,55,70)(H,58,71)(H,59,72)(H,60,67)(H,61,68)(H,62,73)(H,63,74)(H,64,75)(H,65,76)/t25-,26-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
WYUUGVDFQBTSHD-DLAKYZDZSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(=O)N)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN |
Other CAS No. |
109708-38-5 |
sequence |
GNHWAAGHLM |
Synonyms |
6-Ala-gastrin-releasing peptide 10 gastrin-releasing peptide 10, Ala(6)- gastrin-releasing peptide 10, alanine(6)- GRP-10, Ala(6) |
Origin of Product |
United States |
Molecular Characterization and Analogue Design Principles
Amino Acid Sequence and Specific Structural Modifications of [Ala6]GRP-10
Gastrin-releasing peptide 10, ala(6)- (also written as [Ala⁶]GRP-10) is a synthetically created analogue of the naturally occurring gastrin-releasing peptide decapeptide fragment (GRP-10). physiology.orgnih.gov The primary structure of [Ala⁶]GRP-10, as determined during its initial synthesis and characterization, consists of a nine-amino acid chain (a nonapeptide). physiology.org The specific sequence is detailed below.
The amino acid sequence for this peptide is H-Gly-Asn-Trp-Ala-Ala-Gly-His-Leu-Met-NH2. physiology.org This structure features a C-terminal amidation, a common modification in many biologically active peptides.
Table 1: Amino Acid Sequence of [Ala6]GRP-10
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |
|---|---|---|
| 1 | Gly | G |
| 2 | Asn | N |
| 3 | Trp | W |
| 4 | Ala | A |
| 5 | Ala | A |
| 6 | Gly | G |
| 7 | His | H |
| 8 | Leu | L |
| 9 | Met | M |
| C-Terminus | Amide | NH2 |
Source: Mukai et al., 1989. physiology.org
This peptide was designed as an analogue of the C-terminal decapeptide of gastrin-releasing peptide (GRP-10), which is also known as Neuromedin C. physiology.orgnih.govtansobio.com The reported modification in the name, "[Ala6]", suggests a substitution of the amino acid at the sixth position with an Alanine (B10760859) residue. physiology.org However, a comparison between the sequence of the synthetic nonapeptide and the known sequence of the native human decapeptide GRP-10 reveals significant differences beyond a single substitution. This analogue was specifically developed to investigate the structure-activity relationship of bombesin-like peptides, leading to a compound with dissociated biological activities compared to its parent molecule. physiology.orgnih.gov
Relationship to Endogenous Gastrin-Releasing Peptide (GRP) and Bombesin (B8815690) (BBN)
[Ala⁶]GRP-10 belongs to the family of bombesin-like peptides. nih.gov This is a large group of peptides that were first identified in the skin of amphibians and were later discovered to have mammalian counterparts with important roles as neuropeptides and endocrine regulators. wikipedia.org The two principal mammalian bombesin-like peptides are Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB). wikipedia.org
Bombesin (BBN) was the first of this family to be isolated, sourced from the skin of the European fire-bellied toad (Bombina bombina). wikipedia.org It is a 14-amino acid peptide. wikipedia.orggenscript.com
Gastrin-Releasing Peptide (GRP) is considered the mammalian equivalent of bombesin. genscript.comwikipedia.org The full human GRP is a 27-amino acid peptide encoded by the GRP gene. wikipedia.org It was named for its ability to stimulate the release of gastrin from the stomach. wikipedia.org
The biological activity of both GRP and bombesin is primarily attributed to their C-terminal sequence. nih.gov The C-terminal decapeptide of GRP (residues 18-27) is known as GRP-10 or Neuromedin C . wikipedia.orguniprot.org This fragment is highly homologous with the C-terminal portion of bombesin and is responsible for much of GRP's physiological effects. nih.govanaspec.com
[Ala⁶]GRP-10 was synthesized as a structural analogue of GRP-10 to explore how modifications to this active region impact receptor binding and downstream biological effects. physiology.orgnih.gov Research found that while GRP-10 stimulates gastrin, insulin (B600854), and glucagon (B607659) secretion, the [Ala⁶]GRP-10 analogue exhibited a different profile: it potentiated gastrin release while inhibiting the GRP-10-stimulated secretion of insulin and glucagon. physiology.org This suggests that the structural changes in [Ala⁶]GRP-10 alter its interaction with the different subtypes of bombesin receptors present in mammalian tissues. physiology.orgnih.gov
Table 2: Sequence Comparison of Related Peptides
| Peptide | Sequence | Length |
|---|---|---|
| [Ala⁶]GRP-10 | Gly-Asn-Trp-Ala-Ala-Gly-His-Leu-Met-NH₂ | 9 aa |
| GRP-10 (Human Neuromedin C) | Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ | 10 aa |
| Human GRP (full length) | Val-Pro-Leu-Pro-Ala-Gly-Gly-Gly-Thr-Val-Leu-Thr-Lys-Met-Tyr-Pro-Arg-Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ | 27 aa |
| Bombesin (frog skin) | Pyr-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ | 14 aa |
General Principles of Peptide Analogue Synthesis for Bombesin-like Peptides
The creation of synthetic analogues of bombesin-like peptides, such as [Ala⁶]GRP-10, is a fundamental strategy in pharmacology and medicinal chemistry to develop new research tools, diagnostic agents, and potential therapeutics. The synthesis relies on established principles of peptide chemistry, primarily Solid-Phase Peptide Synthesis (SPPS). snmjournals.orgnih.gov
Solid-Phase Peptide Synthesis (SPPS): This is the cornerstone technique for producing synthetic peptides. nih.gov It involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The process allows for precise control over the amino acid sequence and facilitates the purification of the final product after it is cleaved from the resin. snmjournals.orgnih.gov
Key principles in the design and synthesis of bombesin-like peptide analogues include:
Amino Acid Substitution: This is a core strategy where one or more amino acids in the native sequence are replaced by other natural or unnatural amino acids. The goal is often to probe the role of a specific residue, enhance binding affinity, alter receptor selectivity between subtypes (e.g., GRP receptor vs. NMB receptor), or convert an agonist into an antagonist. physiology.orgnih.gov The design of [Ala⁶]GRP-10 is a direct example of this principle. physiology.org
Truncation and Alanine Scanning: Scientists often synthesize shorter versions of a peptide (truncation) to identify the minimal active sequence, which for bombesin-like peptides is the C-terminus. nih.gov Alanine scanning involves systematically replacing each amino acid in the sequence with alanine to determine its contribution to the peptide's function.
Conformational Constraint and Stabilization: Native peptides are often flexible and can be rapidly degraded by proteases in the body. nih.gov To improve stability and lock the peptide into a biologically active conformation, chemists may introduce modifications like cyclization (forming a ring structure) or incorporating stabilizing motifs like "knottins". nih.govnih.gov
Introduction of Non-natural or Modified Residues: Incorporating D-amino acids (mirror images of the natural L-amino acids) or other synthetic amino acids can increase resistance to enzymatic breakdown and modify biological activity. nih.gov
Conjugation for Diagnostics and Therapy: The peptide sequence can be synthesized with an attached functional molecule. For example, a chelating agent like DOTA can be added to the N-terminus, allowing the peptide to be radiolabeled with a metal isotope (e.g., ⁶⁸Ga) for use in PET imaging to detect tumors that overexpress bombesin receptors. snmjournals.org
These synthetic strategies allow for the systematic exploration of the structure-activity relationships of bombesin-like peptides, leading to the development of highly specific agonists and antagonists for research and clinical applications. nih.govsnmjournals.org
Receptor Pharmacology and Binding Dynamics
Gastrin-Releasing Peptide Receptor (GRPR/BB2) as the Primary Research Target
The Gastrin-Releasing Peptide Receptor (GRPR), also known as bombesin (B8815690) receptor subtype 2 (BB2), is a G protein-coupled receptor that stands as a primary target in biomedical research, particularly in oncology. nih.govwikipedia.org GRPR is frequently overexpressed in a variety of malignant tumors, including those of the prostate, breast, pancreas, and lung. nih.govresearchgate.netnih.govmdpi.com This overexpression makes it an attractive target for both cancer diagnostics and targeted therapies. nih.govmdpi.com The native ligand for GRPR is the gastrin-releasing peptide (GRP), a 27-amino acid peptide that shares its C-terminal sequence with the amphibian peptide bombesin. researchgate.net GRP and its analogs, including Gastrin-releasing peptide 10, ala(6)-, mediate a range of physiological processes through their interaction with GRPR, such as hormone secretion, smooth muscle contraction, and cell proliferation. nih.govsnmjournals.org The development of GRPR-targeting agents, including agonists and antagonists, is an active area of research for creating imaging probes and peptide-drug conjugates for cancer treatment. mdpi.comresearchgate.net
GRPR Subtype Selectivity and Ligand Preferences
Gastrin-releasing peptide 10, ala(6)- is a synthetic analog of the C-terminal decapeptide of GRP (GRP-10). Its structure is characterized by the substitution of the native valine at position 6 with an alanine (B10760859) residue. This single amino acid substitution results in a compound with dissociated biological activities, suggesting a degree of receptor subtype selectivity.
Research has shown that while GRP-10 stimulates the secretion of gastrin, insulin (B600854), and glucagon (B607659), [Ala6]GRP-10 exhibits a different functional profile. Specifically, it inhibits the GRP-10-stimulated secretion of insulin and glucagon while simultaneously potentiating the stimulation of gastrin secretion. Since the effects on insulin and gastrin secretion are considered direct actions on pancreatic B-cells and stomach G-cells, respectively, these divergent outcomes suggest the existence of at least two distinct subtypes of bombesin-like receptors in mammalian tissues that can differentiate between GRP-10 and its ala(6) analog. This indicates that [Ala6]GRP-10 has a preference for the receptor subtype mediating gastrin release (GRPR) over the subtype mediating insulin release.
Ligand-Receptor Binding Affinity and Kinetics
The functional activity of Gastrin-releasing peptide 10, ala(6)-, which includes potentiating gastrin release while inhibiting insulin secretion, inherently demonstrates its interaction with bombesin receptor subtypes. However, specific quantitative data on its binding affinity (e.g., Ki or IC50 values) for GRPR or other bombesin receptors is not extensively detailed in the primary literature describing its synthesis and initial characterization.
For context, binding affinity studies on other GRP and bombesin analogs reveal a wide range of affinities for GRPR. High-affinity agonists and antagonists often exhibit Ki or IC50 values in the low nanomolar range. For example, the antagonist PD176252 has a Ki of 1.0 nM for GRPR, and various radiolabeled therapeutic and diagnostic agents show IC50 values from 1.5 to 4.0 nM. researchgate.netsnmjournals.org
| Compound | Receptor | Affinity (Ki / IC50) | Source |
| PD176252 | GRPR | Ki: 1.0 nM | researchgate.net |
| [68Ga]Ga-RM2 | GRPR | IC50: 1.5–4.0 nM | snmjournals.org |
| GRP (native) | GRPR | Ki: 0.36 nM |
This table presents binding affinity data for related compounds to provide context for the expected affinity range of GRPR ligands.
Molecular Determinants of GRPR Ligand Binding
Identification of Key Amino Acid Residues in GRPR for Ligand Recognition
The high-affinity binding of GRP and its analogs to the Gastrin-Releasing Peptide Receptor (GRPR) is determined by specific interactions between the peptide ligand and key amino acid residues within the receptor's binding pocket. Structural and mutagenesis studies have identified several residues across the transmembrane (TM) helices and extracellular loops (ECLs) of GRPR that are critical for ligand recognition, affinity, and selectivity. researchgate.net
The C-terminus of GRP inserts deep into the receptor's helical bundle, forming extensive interactions. researchgate.net Mutations of specific residues in GRPR to those found in the low-affinity BRS-3 receptor have demonstrated their importance. For example, single point mutations of residues such as K101, Q121, A198, P199, R288, S293, and T297 in GRPR have been shown to cause a loss of GRP affinity. The C-terminal methionine of GRP, for instance, forms hydrogen bonds with C932.57 and Q1203.30 at the bottom of the binding pocket.
| GRPR Residue | Location | Role in Ligand Binding | Source |
| C932.57 | TM2 | Hydrogen bond with C-terminal Met of GRP; agonist binding. | researchgate.net |
| Y1012.65 | TM2 | Involved in peptide agonist binding. | |
| K101 | - | Important for GRP selectivity. | |
| D104ECL1 | ECL1 | Hydrogen bond with Arg17 of GRP. | researchgate.net |
| Q1203.30 | TM3 | Hydrogen bond with C-terminal Met of GRP. | |
| Q121 | - | Important for GRP selectivity. | |
| E1754.60 | TM4 | Hydrogen bond with His25 of GRP. | |
| E186ECL2 | ECL2 | Hydrogen bond with Asn19 of GRP; critical for activation. | researchgate.net |
| A198 / P199 | - | Important for GRP selectivity. | |
| R288 | - | Important for GRP selectivity. | |
| S293 | - | Important for GRP selectivity. | |
| T297 | - | Important for GRP selectivity. | |
| H3007.31 | TM7 | Involved in peptide agonist binding. | |
| F3017.32 | TM7 | Involved in peptide agonist binding. | |
| R3087.39 | TM7 | Hydrogen bond with C-terminal Met of GRP; crucial for antagonist binding. | researchgate.net |
(Note: Superscripts refer to the Ballesteros-Weinstein numbering scheme for GPCRs. Dashes indicate that the specific location was not provided in the source snippet.)
Conformational Changes within the GRPR upon Ligand Binding
The binding of an agonist like GRP to GRPR induces significant conformational rearrangements within the receptor, leading to its activation and subsequent intracellular signaling. researchgate.net Cryo-electron microscopy studies have revealed the dynamics of this activation mechanism. researchgate.net
Upon agonist binding, the receptor transitions from an inactive to an active state, characterized by the outward movement of its transmembrane helices, particularly TM6. researchgate.net This movement opens an intracellular cleft for the coupling of G proteins. A key event in this process is the displacement of the side chain of W2776.48, which initiates the rotation and outward shift of TM6. researchgate.net
Furthermore, the extracellular loop 2 (ECL2), which acts as a "lid" over the binding pocket, moves approximately 7.7 Å toward the pocket upon activation to accommodate the ligand. These larger movements are accompanied by subtle rearrangements in conserved motifs common to GPCR activation, including the P5.50V3.40F6.44, D3.49R3.50Y3.51, and N7.49P7.50xx(x)Y7.54 motifs. researchgate.net These coordinated changes collectively stabilize the active conformation of the receptor, allowing it to effectively bind and activate its cognate Gq protein. researchgate.net
Preclinical Research Methodologies and Experimental Models
Peptide Synthesis and Purification Techniques for Analogues
The generation of gastrin-releasing peptide (GRP) analogues, including Gastrin-releasing peptide 10, ala(6)-, for preclinical evaluation relies on established and robust chemical synthesis and purification methodologies. These techniques are essential for producing peptides of high purity and well-defined structure, which are prerequisites for accurate pharmacological assessment.
Solid-phase peptide synthesis (SPPS) is the cornerstone for producing GRP analogues. bachem.compeptide.com This method involves the stepwise assembly of amino acids onto an insoluble polymer resin support. bachem.compeptide.com The process begins by anchoring the C-terminal amino acid to the resin. peptide.com Subsequently, a cycle of deprotection and coupling reactions is repeated to elongate the peptide chain from the C-terminus to the N-terminus. bachem.comnih.gov
A widely used approach for synthesizing GRP analogues is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. nih.govnih.gov In this method, the temporary Nα-amino group protection is provided by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu). nih.govnih.gov Each cycle involves the removal of the Fmoc group with a mild base, followed by the coupling of the next Fmoc-protected amino acid. google.com This iterative process allows for the efficient and controlled construction of the desired peptide sequence. bachem.com Upon completion of the sequence assembly, the peptide is cleaved from the resin support, and all side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA) in the presence of scavengers to prevent side reactions. peptide.comnih.gov This method has been successfully utilized for the synthesis of various bombesin (B8815690) (BBN) and GRP analogues. nih.govmdpi.com
Key Features of SPPS for GRP Analogues:
Stepwise Assembly: Amino acids are added sequentially, allowing for precise control over the peptide sequence. bachem.com
Insoluble Support: The growing peptide is attached to a solid resin, simplifying the removal of excess reagents and byproducts through simple filtration and washing steps. bachem.compeptide.com
Fmoc/tBu Strategy: This is a common and effective chemical strategy for SPPS, offering mild deprotection conditions for the Nα-amino group. nih.govnih.gov
Cleavage and Deprotection: A final acid treatment releases the synthesized peptide from the resin and removes side-chain protections. nih.gov
Following synthesis and cleavage from the solid support, the crude peptide product contains the desired analogue along with various impurities, such as truncated or deletion sequences. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and characterization of the synthesized GRP analogues. mdpi.comcore.ac.uk
Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide purification. nih.govgoogle.com In RP-HPLC, the crude peptide mixture is passed through a column packed with a non-polar stationary phase (e.g., C18 silica). google.com A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the components. google.com Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column. nih.gov Fractions are collected and analyzed, and those containing the pure peptide are pooled and lyophilized to obtain the final product. mdpi.com
Once purified, the identity and purity of the GRP analogue are confirmed using analytical RP-HPLC, often coupled with mass spectrometry (MS). mdpi.com Analytical HPLC provides a chromatogram that indicates the purity of the sample, while MS confirms that the molecular weight of the purified peptide matches the expected theoretical mass. mdpi.com This dual analysis ensures that the peptide used in subsequent biological assays is of the highest quality. mdpi.comnih.gov
Table 1: HPLC in GRP Analogue Research
| HPLC Application | Description | Common Stationary Phase | Common Mobile Phase System | References |
| Preparative Purification | Isolation of the target peptide from crude synthesis mixture. | C18 or C4 silica | Water/Acetonitrile with 0.1% TFA | nih.govmdpi.com |
| Analytical Characterization | Assessment of purity and identity of the final peptide product. | C18 silica | Water/Acetonitrile with 0.1% TFA | mdpi.comgoogle.com |
| Impurity Profiling | Identification and quantification of synthesis-related impurities. | C18 silica | Gradient elution | google.com |
In Vitro Pharmacological Characterization
In vitro pharmacological studies are critical for determining the binding affinity, functional activity, and cellular processing of newly synthesized GRP analogues like [Ala6]GRP-10. These assays provide fundamental insights into the molecule's interaction with its target receptor.
Competitive displacement assays are widely used to determine the binding affinity of a GRP analogue for the GRP receptor (GRPR). mdpi.com Human prostate cancer cell lines, such as PC-3, are frequently used for these studies because they are known to overexpress GRPR. nih.govmdpi.comnih.gov
The principle of this assay involves competition between a radiolabeled GRP/bombesin ligand (e.g., ¹²⁵I-GRP) and the unlabeled test analogue (e.g., [Ala6]GRP-10) for binding to the GRPR on the surface of PC-3 cells. mdpi.comnih.gov Cells are incubated with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled test analogue. As the concentration of the test analogue increases, it displaces more of the radiolabeled ligand from the receptors. The amount of bound radioactivity is measured, and the data are used to generate a competition curve. From this curve, the half-maximal inhibitory concentration (IC₅₀) can be calculated. The IC₅₀ value represents the concentration of the test analogue required to displace 50% of the specific binding of the radiolabeled ligand and is an inverse measure of the analogue's binding affinity for the receptor. nih.gov Lower IC₅₀ values indicate higher binding affinity. nih.gov
Table 2: Example Data from a Competitive Binding Assay on PC-3 Cells
| Compound | Description | Reported IC₅₀ (nM) | Reference |
| GRP (native) | Endogenous agonist | Typically low nM range | nih.gov |
| Bombesin | Potent agonist | Typically low nM range | nih.gov |
| [Ala6]GRP-10 | Test Analogue | Varies based on study | nih.gov |
| GRPR Antagonist (e.g., RM2) | Known antagonist | High affinity (low nM) | nih.gov |
Functional assays are essential to determine whether a GRP analogue acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). The GRPR is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium ([Ca²⁺]i) levels. nih.gov
Calcium efflux assays directly measure this functional response. Cells expressing GRPR (like PC-3 cells) are loaded with a calcium-sensitive fluorescent dye. When the cells are stimulated with a GRPR agonist, the resulting increase in intracellular calcium causes a change in the fluorescence intensity of the dye, which can be measured in real-time. nih.gov
To test a compound like [Ala6]GRP-10, its ability to induce a calcium signal on its own is first assessed. If it elicits a response, it is considered an agonist. If it does not, its potential antagonist properties are evaluated by pre-incubating the cells with the analogue before adding a known agonist like GRP or bombesin. If the analogue inhibits or reduces the calcium signal induced by the known agonist, it is classified as an antagonist. nih.gov An early study on [Ala6]GRP-10 demonstrated that it inhibits GRP-10's stimulation of insulin (B600854) secretion, suggesting it may have antagonist properties at certain receptors. nih.gov
Understanding how a GRP analogue is taken up and processed by cancer cells is crucial, particularly for therapeutic applications where the peptide might be used to deliver a cytotoxic payload. nih.gov Upon binding to the GRPR, agonist-receptor complexes are typically internalized by the cell through receptor-mediated endocytosis. nih.govmdpi.com
Studies to measure cellular uptake and internalization often use radiolabeled or fluorescently tagged versions of the GRP analogue. nih.govacs.org For instance, PC-3 cells can be incubated with a labeled analogue for various time points and at different temperatures (e.g., 37°C to allow internalization and 4°C as a control for surface binding only). nih.gov The amount of radioactivity or fluorescence associated with the cells is then quantified. To distinguish between surface-bound and internalized peptide, a mild acid wash can be used to strip away surface-bound ligands, allowing for the specific measurement of the internalized fraction. nih.gov
These kinetic studies provide valuable information on:
Rate of Internalization: How quickly the peptide is taken up by the cell. mdpi.com
Extent of Internalization: The total amount of peptide that accumulates inside the cell over time. nih.gov
Intracellular Trafficking: Following internalization, the peptide-receptor complex is trafficked through endosomes and may be targeted to lysosomes for degradation or recycled back to the cell surface. nih.govacs.org Confocal microscopy can be used to visualize the subcellular localization of fluorescently labeled analogues. nih.gov
It has been noted that some GRP receptor antagonists may not promote internalization of the receptor-ligand complex, a factor that is critical when designing peptide-drug conjugates. nih.gov
In Vitro Stability and Metabolic Studies (e.g., in Plasma and Lysosomal Environments)
The stability of peptides in biological fluids is a critical factor for their potential as therapeutic or diagnostic agents. While direct metabolic studies on Gastrin-releasing peptide 10, ala(6)- are not extensively detailed in the available literature, research on related pro-gastrin-releasing peptides (ProGRP) provides insight into the challenges and methodologies of such evaluations.
Studies on ProGRP have shown a significant difference in stability between plasma and serum. In one investigation, ProGRP concentrations in fresh serum decreased notably within hours, whereas concentrations in fresh plasma remained stable for a longer duration. nih.gov The instability in serum is partly attributed to proteolysis by serine proteases like thrombin, which is activated during the coagulation cascade. nih.gov The addition of a serine protease inhibitor to serum samples was found to improve ProGRP stability, making it comparable to that observed in plasma. nih.gov
The degradation kinetics of GRP analogues can also vary between species. For instance, stability evaluations of other GRP receptor-targeting pharmaceuticals, such as the antagonist RM1, have shown that degradation in sera follows the order of mouse > canine > human, with the fastest degradation occurring in mouse serum. nih.gov
Within the cellular environment, lysosomal degradation is a key metabolic pathway for receptor-bound peptide analogues that undergo internalization. After a peptide-drug conjugate binds to a surface receptor like the Gastrin-releasing peptide receptor (GRP-R), the complex can be internalized via receptor-mediated endocytosis. nih.gov The resulting vesicle eventually fuses with lysosomes. nih.gov The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of specially designed linkers between the peptide and a conjugated drug, releasing the active payload into the cytoplasm. nih.gov This process is a fundamental aspect of the mechanism for targeted drug delivery systems using GRP analogues. nih.gov
| Sample Type | Storage Condition | Time Point | ProGRP Concentration Change | Source |
|---|---|---|---|---|
| Fresh Serum | Room Temperature | 2 hours | -6% to -28% | nih.gov |
| Fresh Serum | 2-8 °C | 24 hours | -8% to -32% | nih.gov |
| Fresh Plasma | Room Temperature | > 4 hours | Within ±10% of baseline | nih.gov |
| Fresh Plasma | 2-8 °C | > 24 hours | Within ±10% of baseline | nih.gov |
In Vivo Preclinical Models for Pharmacodynamic Evaluation
In vivo animal models are indispensable for evaluating the pharmacodynamic properties and biological effects of peptide analogues like Gastrin-releasing peptide 10, ala(6)-. These models allow researchers to understand the compound's physiological impact in a complex, living system.
Rodent models are frequently used to assess the wide spectrum of biological effects mediated by the GRP receptor system. duke.edu To define the specific in vivo functions of the GRP receptor (GRPR), researchers have generated GRPR null mutant mice. duke.edu These knockout mice exhibited altered locomotor activity and social responses compared to wild-type mice, demonstrating the receptor's role in behavior. duke.edu Furthermore, studies in rodents have shown that GRP can suppress food intake, highlighting its role in appetite regulation. numberanalytics.com
Specifically for Gastrin-releasing peptide 10, ala(6)-, preclinical studies have revealed that it possesses dissociated biological activities compared to its parent peptide, GRP-10. physiology.orgnih.gov In vivo experiments in dogs demonstrated that [Ala6]GRP-10 inhibits the stimulation of insulin and glucagon (B607659) secretion, while simultaneously potentiating the stimulation of gastrin secretion. physiology.orgnih.gov The inhibitory effect on insulin secretion was also confirmed in vitro using isolated, perfused rat pancreata. nih.gov These findings led to the suggestion that there may be different subtypes of receptors for bombesin-like peptides in mammalian tissues. physiology.orgnih.gov
| Hormone | Effect of GRP-10 | Effect of Gastrin-releasing peptide 10, ala(6)- | Experimental Model | Source |
|---|---|---|---|---|
| Insulin | Stimulation | Inhibition | Dog (in vivo), Rat Pancreas (in vitro) | physiology.orgnih.gov |
| Glucagon | Stimulation | Inhibition | Dog (in vivo) | physiology.orgnih.gov |
| Gastrin | Stimulation | Potentiation of Stimulation | Dog (in vivo) | physiology.orgnih.gov |
Xenograft models, which involve implanting human tumor cells into immunocompromised mice, are crucial for preclinical research on receptor-targeted cancer diagnostics and therapeutics. nih.govsnmjournals.org Since the GRP receptor is overexpressed in various human cancers, including prostate, breast, and lung cancer, numerous studies use xenograft models to evaluate GRP and bombesin analogues. snmjournals.orgresearchgate.netwikipedia.orgnih.govplos.org
A common model involves the subcutaneous implantation of human prostate cancer cells, such as PC-3 cells, into nude mice. snmjournals.orgmdpi.comnih.gov These models are used to:
Evaluate Receptor Expression: Autoradiography with radiolabeled bombesin analogues can be used to determine the density of GRP receptors in tumor xenografts. snmjournals.org
Assess Tumor Targeting and Biodistribution: Radiolabeled GRP analogues are administered to tumor-bearing mice, and their uptake in the tumor versus other organs is measured over time. mdpi.com Studies have shown high and GRP-receptor-mediated uptake of antagonists in PC-3 tumors. mdpi.com
Compare Novel Analogues: Xenograft models allow for the direct comparison of different peptide analogues. For example, studies have compared the tumor retention and in vivo stability of different radiolabeled GRP receptor antagonists, demonstrating that modifications to the peptide backbone can lead to improved tumor uptake. nih.govnih.gov
Investigate Pharmacological Effects: These models can be used to determine if activating the GRP receptor influences tumor progression. In one study, administration of bombesin increased the growth rate of prostate cancer xenografts, demonstrating that GRPR signaling accelerated tumor growth in vivo. nih.gov
| Xenograft Model | Compound Type | Research Focus | Key Finding | Source |
|---|---|---|---|---|
| Human PC xenografts in nude mice | Radiolabeled BN analog | GRP receptor density evaluation | Demonstrated high-density GRP receptor expression in androgen-dependent tumors. | snmjournals.org |
| PC-3 cells in Balb/c nu/nu mice | Radiolabeled GRPR antagonist ([111In]In-AU-RM26-M1) | Biodistribution and tumor uptake | Showed high, receptor-mediated tumor uptake (7.0 ± 0.7%IA/g at 1h). | mdpi.com |
| PC-3 cells in CB17-SCID mice | Radiolabeled GRPR antagonists (RM2 vs. AMTG) | Comparison of in vivo stability and tumor retention | AMTG analogs displayed higher stability and tumor retention than RM2 counterparts. | nih.govnih.gov |
| Canine prostate cancer cells (Ace-1-huGRPr) in mice | Bombesin (BBN) | Effect of GRPR signaling on tumor growth | BBN treatment significantly increased tumor volume and weight compared to control. | nih.gov |
Structure Activity Relationships Sar and Advanced Peptide Engineering
Design Principles for Bombesin (B8815690)/GRP Analogues
The design of bombesin/GRP analogues primarily aims to optimize their interaction with the gastrin-releasing peptide receptor (GRPR), also known as bombesin receptor subtype 2 (BB2). A fundamental principle in this process is the modification of the native peptide sequence to heighten its binding affinity and selectivity for GRPR over other bombesin receptor subtypes, such as the neuromedin B receptor (NMBR) and bombesin receptor subtype 3 (BRS-3).
A frequent strategy is to truncate the N-terminal part of GRP, as the C-terminal sequence is vital for receptor binding and activation. For instance, the C-terminal nonapeptide of GRP retains strong affinity for GRPR. Subsequent modifications often concentrate on substituting specific amino acids within this C-terminal fragment to enhance desired traits. The introduction of non-natural amino acids or changes to the peptide backbone are also utilized to boost resistance to enzymatic degradation, thus extending the peptide's half-life.
Another key design principle is the creation of bifunctional chelators for conjugation to the peptide. These are essential for radiolabeling the peptide with metallic radionuclides for nuclear imaging (e.g., PET, SPECT) and targeted radionuclide therapy. The selection of the chelator and its attachment point is critical to ensure the radiolabeled conjugate maintains high receptor affinity and favorable in vivo pharmacokinetics. snmjournals.org
Impact of Amino Acid Substitutions on Receptor Affinity and Selectivity
The affinity and selectivity of bombesin/GRP analogues for their receptors are highly responsive to amino acid substitutions in the peptide sequence. Researchers have extensively studied these substitutions to fine-tune the pharmacological profiles of these peptides.
Specific Residues (e.g., Ala6, Sar11) and their Role in Modulating Biological Activity
Systematic substitutions at different positions in the bombesin/GRP sequence have highlighted the critical roles of particular residues in receptor interaction. For example, replacing glycine (B1666218) at position 6 with alanine (B10760859) (Ala6) has been a significant modification in developing certain analogues.
The substitution of glycine at position 11 with sarcosine (B1681465) (Sar11) has also been shown to affect the biological activity and stability of bombesin analogues. nih.gov Sarcosine, an N-methylated amino acid, can shield the peptide bond from enzymatic cleavage, thereby improving metabolic stability. nih.gov
Table 1: Impact of Specific Amino Acid Substitutions
| Residue Position | Substitution | Effect on Biological Activity |
|---|---|---|
| 6 | Glycine to Alanine (Ala6) | Modulates receptor binding and signaling. |
| 11 | Glycine to Sarcosine (Sar11) | Increases metabolic stability by protecting against enzymatic cleavage. nih.govnih.gov |
Modifications for Enhanced Metabolic Stability
A primary obstacle in developing peptide-based therapeutics is their rapid degradation by proteases. To address this, various modifications have been made to improve the metabolic stability of bombesin/GRP analogues. researchgate.net
A common tactic is to replace L-amino acids with their D-isomers at specific positions, which can make the peptide less prone to enzymatic cleavage. Another method is the N-methylation of the peptide backbone, as with the inclusion of sarcosine. nih.gov Furthermore, cyclization of the peptide can also enhance stability by constraining its conformation and protecting it from exopeptidases. wikipedia.org The use of unnatural amino acids and peptide bond mimetics are additional strategies that have been successfully used to create more robust bombesin/GRP analogues. nih.govresearchgate.net
Development of Agonist and Antagonist Analogues
The capacity to develop both agonists (which activate the receptor) and antagonists (which block the receptor) for the GRP receptor is vital for both research and clinical applications. researchgate.netmdpi.com The transition from agonist to antagonist activity can often be accomplished through specific amino acid substitutions in the C-terminal region of the bombesin/GRP sequence. nih.govnih.gov
For instance, while the native C-terminal methionine is important for agonist activity, its replacement can lead to antagonist properties. The development of potent and selective GRP receptor antagonists has been a major research focus, as these molecules can be used to study the physiological roles of GRP and may have therapeutic potential in conditions with GRP overexpression, such as certain cancers. nih.govnih.gov Many of these antagonists are peptide-based and have been derived from the bombesin sequence through systematic modifications. nih.govnih.gov
Strategies for Peptide Conjugation and Research on Delivery Systems
The utility of bombesin/GRP analogues has been significantly broadened by their conjugation to other molecules, such as imaging agents and therapeutic drugs. snmjournals.org These peptide conjugates are engineered to specifically deliver their cargo to cells expressing the GRP receptor. nih.gov
Design of Peptide–Drug Conjugates as Research Tools for Targeted Delivery
Peptide-drug conjugates (PDCs) based on bombesin/GRP analogues are a promising strategy for targeted cancer therapy. nih.govnih.govresearchgate.netariel.ac.ilresearchgate.netnih.gov In this approach, a potent cytotoxic drug is linked to a GRP analogue, which acts as a homing device to deliver the drug specifically to tumor cells overexpressing the GRP receptor. nih.govnih.govresearchgate.netariel.ac.ilresearchgate.netnih.gov This targeted delivery can enhance the drug's therapeutic efficacy while minimizing its toxicity to healthy tissues. nih.govnih.govresearchgate.netariel.ac.ilresearchgate.netnih.gov
The design of these PDCs involves several key considerations, including the choice of the GRP analogue, the cytotoxic drug, the linker connecting them, and the conjugation chemistry. nih.gov The linker must be stable in circulation but allow for the release of the active drug once the conjugate is internalized by the target cell. nih.gov Various linker technologies have been explored in the development of bombesin-based PDCs. nih.gov These research tools are invaluable for preclinical studies evaluating the potential of GRP receptor-targeted therapies. nih.govnih.govresearchgate.netariel.ac.ilresearchgate.netnih.gov
Compound Names Mentioned:
Integration with Nanoplatforms for Targeted Research Applications
The functionalization of nanoplatforms with targeting ligands represents a significant advancement in the development of sophisticated tools for biomedical research. Gastrin-releasing peptide (GRP) and its analogs are of particular interest in this field due to the overexpression of their target, the gastrin-releasing peptide receptor (GRPR), in a variety of cancer cells, including those of the prostate, breast, lung, and pancreas. Current time information in Магілёўскі раён, BY.nih.govresearchgate.netmdpi.com The integration of GRP analogs onto nanocarriers allows for the precise targeting of these GRPR-expressing cells for applications ranging from molecular imaging to targeted delivery of therapeutic payloads in a research context. researchgate.netnih.gov
The fundamental principle behind this strategy involves the conjugation of a GRP analog, which serves as the targeting moiety, to a nanoparticle, which acts as the carrier. nih.gov This creates a targeted nanosystem capable of selectively accumulating at sites of interest where GRPR is abundant. Current time information in Магілёўскі раён, BY. Various types of nanoplatforms have been explored for this purpose, each offering unique properties.
Commonly Utilized Nanoplatforms
A diverse array of nanomaterials has been successfully functionalized with GRP analogs for targeted research applications. The choice of nanoparticle is often dictated by the intended research application, such as imaging or payload delivery.
| Nanoplatform Type | Key Features & Research Applications |
| Gold Nanoparticles (AuNPs) | Exhibit unique optical properties (surface plasmon resonance) making them suitable for photoacoustic and photothermal imaging. Their surface is readily functionalized with peptides. nih.gov |
| Liposomes | Biocompatible and capable of encapsulating both hydrophilic and hydrophobic payloads. They are extensively researched for drug delivery studies. |
| Superparamagnetic Iron Oxide Nanoparticles (SPIONs) | Serve as contrast agents for Magnetic Resonance Imaging (MRI). Their magnetic properties can also be exploited for magnetic targeting. |
| Polymeric Nanoparticles | Offer versatility in composition and can be engineered for controlled release of encapsulated agents. |
| Quantum Dots (QDs) | Semiconductor nanocrystals with size-tunable fluorescence, making them useful as probes in cellular imaging studies. |
The conjugation of GRP analogs to these nanoplatforms is typically achieved through chemical ligation strategies. A common method involves the formation of a stable amide bond between the peptide and the nanoparticle surface. For instance, the N-terminus of the peptide can be reacted with carboxyl groups on the surface of poly(acrylic acid)-functionalized nanoparticles using carbodiimide (B86325) chemistry. nih.gov
The Role of Gastrin-releasing peptide 10, ala(6)- in Targeted Research
Within the family of GRP analogs, Gastrin-releasing peptide 10, ala(6)- (H-Gly-Asn-Trp-Ala-Val-Ala-Gly-His-Leu-Met-NH2) presents a unique profile. The native GRP decapeptide (GRP-10) is known to stimulate the secretion of gastrin, insulin (B600854), and glucagon (B607659). However, the substitution of the valine at position 6 with alanine results in an analog with dissociated biological activities.
Research has shown that [Ala6]GRP-10 can inhibit the GRP-10-stimulated secretion of insulin and glucagon, while simultaneously potentiating the stimulation of gastrin secretion. This finding has led to the suggestion that there may be at least two subtypes of receptors for bombesin-like peptides in mammalian tissues, and that [Ala6]GRP-10 exhibits a degree of selectivity for the receptor subtype that mediates gastrin release.
Advanced Peptide Engineering and Nanoplatform Integration: Research Findings
While direct studies integrating "Gastrin-releasing peptide 10, ala(6)-" onto nanoplatforms are not extensively documented in publicly available literature, the principles of structure-activity relationships (SAR) in GRP analogs provide a strong rationale for its potential in targeted research. The modification at position 6 is a critical aspect of peptide engineering.
Systematic substitutions of amino acids at various positions in the GRP/bombesin sequence are a common strategy to enhance properties such as receptor binding affinity, in vivo stability, and to modulate agonist versus antagonist activity. For instance, substitutions at positions 6, 7, 8, 9, 10, 11, and 12 with unnatural amino acids have been explored to improve stability against enzymatic degradation.
The unique biological activity profile of [Ala6]GRP-10 makes it an intriguing candidate for nanoplatform integration in research focused on dissecting the roles of different GRPR subtypes. By conjugating this specific analog to a nanocarrier, researchers could potentially develop tools to selectively target cell populations expressing the gastrin-stimulating GRPR subtype.
Hypothetical Research Applications of [Ala6]GRP-10 Functionalized Nanoplatforms:
| Research Application | Rationale | Potential Nanoplatform |
| GRPR Subtype Mapping | Utilize fluorescently labeled nanoparticles (e.g., Quantum Dots or dye-loaded polymeric nanoparticles) functionalized with [Ala6]GRP-10 to visualize the distribution of the gastrin-releasing GRPR subtype in vitro and in vivo. | Quantum Dots, Polymeric Nanoparticles |
| Targeted Gene Silencing | Deliver siRNA encapsulated in liposomes or polymeric nanoparticles targeted with [Ala6]GRP-10 to specifically downregulate genes in cells expressing the corresponding GRPR subtype. | Liposomes, Polymeric Nanoparticles |
| Selective Cell Isolation | Employ magnetic nanoparticles coated with [Ala6]GRP-10 to isolate cells based on their expression of the target GRPR subtype from a heterogeneous population. | Superparamagnetic Iron Oxide Nanoparticles (SPIONs) |
These potential applications are based on the established methodologies of using GRP analog-functionalized nanoplatforms for targeted research and the specific biological properties of [Ala6]GRP-10. Further experimental validation would be required to realize these applications.
Emerging Research Perspectives and Future Directions in Ala6 Grp 10 and Grpr Research
Elucidating Novel GRPR Signaling Pathways and Functional Networks
The canonical signaling pathway for the Gastrin-Releasing Peptide Receptor (GRPR) involves its coupling to Gq/11 proteins, leading to the activation of phospholipase C and subsequent downstream signaling cascades. However, emerging research is revealing a more complex and nuanced picture of GRPR signaling, with evidence pointing towards the existence of novel pathways and intricate functional networks.
Recent studies have demonstrated that GRPR can also couple to other G proteins, such as Gα12/Gα13, which can activate alternative signaling pathways like the RhoA/ROCK pathway, known to be involved in cell migration and invasion. nih.gov Furthermore, there is growing evidence for GRPR's ability to transactivate receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR). This crosstalk between GPCRs and RTKs adds another layer of complexity to GRPR signaling, allowing for the integration of multiple extracellular signals to fine-tune cellular responses.
The concept of biased agonism is particularly relevant to the unique pharmacological profile of [Ala6]GRP-10. Biased agonism describes the ability of different ligands to stabilize distinct conformational states of the receptor, leading to the preferential activation of a subset of downstream signaling pathways. duke.edunih.gov The observation that [Ala6]GRP-10 potentiates gastrin secretion while inhibiting insulin (B600854) and glucagon (B607659) release strongly suggests that it may act as a biased agonist at the GRPR. nih.gov This functional dissociation implies that the GRPR can adopt at least two distinct signaling-competent conformations, one leading to gastrin release and another to insulin/glucagon inhibition. Elucidating the specific signaling pathways preferentially activated or inhibited by [Ala6]GRP-10 is a key area of ongoing research.
Functional networks involving GRPR are also being uncovered, particularly in the context of cancer. In lung adenocarcinoma, for instance, GRPR has been shown to drive metastasis through the upregulation of Cellular Retinoic Acid-Binding Protein 2 (CRABP2) and Fibronectin Type III Domain Containing 4 (FNDC4) via the AKT signaling pathway. nih.gov Understanding how [Ala6]GRP-10 might modulate these oncogenic networks could open up new avenues for therapeutic intervention.
Future research in this area will likely focus on a multi-pronged approach to unravel the full spectrum of GRPR signaling. This will involve the use of sophisticated cell-based assays to dissect the signaling profiles of [Ala6]GRP-10 and other GRP analogues, proteomics and transcriptomics to identify novel interacting partners and downstream targets, and advanced microscopy techniques to visualize the dynamic spatio-temporal organization of GRPR signaling complexes. A deeper understanding of these novel signaling pathways and functional networks will be crucial for fully comprehending the physiological roles of [Ala6]GRP-10 and for exploiting its therapeutic potential.
Advancements in Structural Biology of GRPR-Ligand Complexes (e.g., Cryo-Electron Microscopy, X-ray Crystallography)
Recent breakthroughs in structural biology, particularly the advent of high-resolution cryo-electron microscopy (cryo-EM), have revolutionized our understanding of G protein-coupled receptors (GPCRs), including the Gastrin-Releasing Peptide Receptor (GRPR). These powerful techniques have provided atomic-level snapshots of GRPR in various functional states, offering invaluable insights into the molecular basis of ligand recognition, receptor activation, and G protein coupling. pnas.org
Cryo-EM structures of GRPR in complex with its endogenous ligand, gastrin-releasing peptide (GRP), and other synthetic agonists and antagonists have been solved. nih.govpnas.org These structures have revealed a conserved binding pocket for the C-terminal region of GRP and its analogues, which is crucial for receptor activation. The binding of an agonist induces significant conformational changes in the transmembrane helices of GRPR, leading to the opening of an intracellular cavity that facilitates the binding and activation of G proteins. nih.gov
Specifically, the structures show that the C-terminal end of the peptide agonist inserts deep into the receptor's transmembrane bundle, making extensive contacts with residues in transmembrane helices (TMs) 2, 3, 5, 6, and 7. nih.govpnas.org In contrast, the N-terminal portion of the peptide extends towards the extracellular space and interacts with the extracellular loops (ECLs) of the receptor. This "message-address" model of ligand binding, where the C-terminus carries the activation "message" and the N-terminus provides the "address" for receptor recognition, is a common theme among peptide-binding GPCRs. mdpi.com
While a specific structure of GRPR in complex with [Ala6]GRP-10 has not yet been determined, the existing structures with other GRP analogues provide a robust framework for understanding its binding mode. The substitution of the native valine at position 6 with an alanine (B10760859) in [Ala6]GRP-10 is located in the "address" region of the peptide. This seemingly subtle change likely alters the interaction of the peptide with the extracellular loops of GRPR, leading to the stabilization of a unique, biased conformation of the receptor. This biased conformation would then preferentially couple to specific downstream signaling pathways, explaining the dissociated biological activities of [Ala6]GRP-10. nih.gov
X-ray crystallography has also contributed to our understanding of GRPR, particularly in its inactive state bound to antagonists. pnas.org These structures provide a template for the rational design of GRPR-targeted drugs.
Future structural studies will undoubtedly focus on capturing GRPR in complex with a wider array of ligands, including biased agonists like [Ala6]GRP-10. These studies, coupled with advanced spectroscopic and computational techniques, will provide a dynamic view of receptor function and pave the way for the structure-based design of next-generation therapeutics with tailored signaling profiles.
Development of Sophisticated Preclinical Models for High-Throughput and Mechanistic Studies
The development and utilization of sophisticated preclinical models are paramount for advancing our understanding of the Gastrin-Releasing Peptide Receptor (GRPR) and the specific actions of its ligands, such as [Ala6]GRP-10. These models are essential for both high-throughput screening of novel compounds and for in-depth mechanistic investigations into GRPR biology.
High-Throughput Screening (HTS) Assays:
Cell-based assays remain a cornerstone for the initial characterization and screening of large libraries of GRPR ligands. These assays are typically performed in a high-throughput format, allowing for the rapid identification of hits with desired activities. Common HTS assays for GRPR include:
Calcium Mobilization Assays: As GRPR canonically couples to Gq proteins, agonist binding leads to an increase in intracellular calcium levels. This can be readily measured using fluorescent calcium indicators, providing a robust and sensitive readout of receptor activation. nih.gov
Competitive Radioligand Binding Assays: These assays are used to determine the binding affinity of unlabeled ligands, such as [Ala6]GRP-10, by measuring their ability to displace a radiolabeled ligand from the receptor. mdpi.com
cAMP Assays: To investigate potential coupling to Gs or Gi proteins, assays that measure changes in intracellular cyclic AMP (cAMP) levels are employed. nih.gov
These HTS platforms are invaluable for initial structure-activity relationship (SAR) studies and for identifying biased agonists that selectively activate certain signaling pathways.
Genetically Engineered Mouse Models (GEMMs):
To study the in vivo functions of GRPR and the systemic effects of ligands like [Ala6]GRP-10, genetically engineered mouse models are indispensable. These include:
GRPR Knockout (KO) Mice: Mice lacking the GRPR gene have been instrumental in defining the physiological roles of this receptor. For example, GRPR KO mice exhibit altered pain and itch responses, highlighting the importance of this receptor in sensory processing. duke.edujax.org
GRPR Overexpression Models: Transgenic mice that overexpress GRPR in specific tissues, such as the lungs, have been developed to study the role of this receptor in cancer development and progression. aacrjournals.org
These GEMMs provide a powerful platform for preclinical testing of GRPR-targeted therapeutics and for dissecting the complex in vivo functions of the GRP/GRPR system.
Organoid Models:
A more recent and exciting development in preclinical modeling is the use of organoids. These are three-dimensional, self-organizing structures derived from stem cells that recapitulate the architecture and function of a specific organ. researchgate.netnih.gov Gastrointestinal organoids, for instance, can be used to study the effects of [Ala6]GRP-10 on gastrin secretion in a more physiologically relevant context than traditional 2D cell cultures. nih.gov Furthermore, patient-derived organoids offer the potential for personalized medicine, allowing for the testing of drug responses in a patient-specific manner. springernature.com
The continued development and refinement of these sophisticated preclinical models will be crucial for accelerating the translation of basic research findings on [Ala6]GRP-10 and GRPR into novel clinical applications.
Application of Computational Approaches in Peptide Design and Receptor Modeling for [Ala6]GRP-10 Analogues
Computational approaches have become an indispensable tool in modern drug discovery and are playing an increasingly important role in the study of peptide-receptor interactions, including those of [Ala6]GRP-10 and the Gastrin-Releasing Peptide Receptor (GRPR). These in silico methods provide valuable insights into the molecular determinants of ligand binding, receptor activation, and biased agonism, thereby guiding the rational design of novel and more potent analogues.
Molecular Docking:
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.comresearchgate.net By docking [Ala6]GRP-10 and its analogues into the high-resolution structures of GRPR, researchers can generate plausible binding poses and identify key amino acid residues involved in the interaction. This information is crucial for understanding the structural basis of the unique pharmacological profile of [Ala6]GRP-10 and for designing modifications to enhance its affinity or selectivity.
Molecular Dynamics (MD) Simulations:
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the conformational changes of the receptor and the ligand over time. nih.govnih.gov MD simulations can be used to:
Investigate the stability of the [Ala6]GRP-10-GRPR complex.
Explore the conformational landscape of the receptor and identify distinct states that may be responsible for biased agonism.
Predict the impact of amino acid substitutions on peptide conformation and receptor binding.
Quantitative Structure-Activity Relationship (QSAR) Studies:
Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing QSAR models for bombesin (B8815690) analogues, it is possible to predict the activity of new, untested compounds and to identify the key structural features that are important for GRPR binding and activation. This approach can significantly accelerate the optimization of lead compounds and reduce the need for extensive experimental screening.
Q & A
Q. How to ensure reproducibility of GRP10-A6 experiments in compliance with journal guidelines?
- Methodological Answer : Document all synthesis parameters (e.g., resin type, cleavage conditions) and analytical validation steps (HPLC gradients, MS parameters) in supplementary materials. Adhere to ARRIVE 2.0 guidelines for in vivo studies and deposit raw data in public repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
